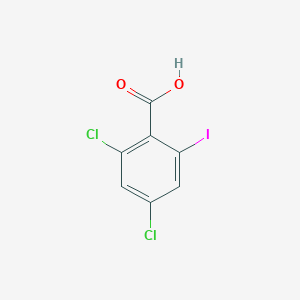

2,4-Dichloro-6-iodobenzoic acid

Description

Significance in Organic Synthesis and Medicinal Chemistry Research

Halogenated benzoic acids serve as crucial building blocks and intermediates in the synthesis of a wide array of more complex molecules. The presence of halogens—fluorine, chlorine, bromine, and iodine—on the benzene (B151609) ring dramatically influences the electronic properties and reactivity of the molecule. This allows for a diverse range of chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents. These reactions are fundamental in constructing the carbon skeletons of numerous pharmaceuticals, agrochemicals, and materials.

In medicinal chemistry, the incorporation of halogens into a drug candidate's structure can profoundly impact its pharmacokinetic and pharmacodynamic properties. Halogens can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, the strategic placement of a halogen atom can block metabolic pathways, thereby increasing the drug's half-life, or it can form specific halogen bonds with protein receptors, enhancing potency and selectivity.

Overview of the Unique Structural Features of 2,4-Dichloro-6-iodobenzoic Acid in Academic Contexts

This compound, with the chemical formula C₇H₃Cl₂IO₂, possesses a unique arrangement of substituents on the benzoic acid framework. The presence of two chlorine atoms at positions 2 and 4, and a bulky iodine atom at position 6, creates a sterically hindered and electronically distinct environment around the carboxylic acid group.

This specific substitution pattern results in several key structural features:

Steric Hindrance: The ortho-iodine and ortho-chlorine atoms flank the carboxylic acid group, potentially influencing its acidity and reactivity through steric inhibition of resonance and by restricting its conformational freedom.

Electronic Effects: The electron-withdrawing nature of the chlorine and iodine atoms deactivates the aromatic ring towards electrophilic substitution. However, the varying inductive and resonance effects of the different halogens create a unique electronic landscape across the molecule.

Multiple Reactive Sites: The molecule offers several potential sites for chemical modification. The carboxylic acid group can undergo standard derivatization reactions. The carbon-halogen bonds, particularly the weaker carbon-iodine bond, are susceptible to cleavage and participation in cross-coupling reactions, providing a handle for introducing new functional groups.

These distinct structural attributes make this compound a valuable tool for chemists seeking to synthesize highly substituted and complex molecular architectures.

Current Research Landscape and Underexplored Facets of this compound Chemistry

The primary identification of this compound in chemical literature is often through its CAS number, 1346679-10-4, which corresponds to 4,6-dichloro-2-iodobenzoic acid, an isomer of the title compound. This highlights a potential area of ambiguity in nomenclature that researchers should be aware of.

Current research involving this compound and its isomers appears to be focused on their utility as intermediates in the synthesis of more complex molecules. For example, related di- and tri-substituted benzoic acids are used in the preparation of novel therapeutic agents and functional materials. The synthesis of such compounds often involves multi-step reaction sequences where the halogenated benzoic acid serves as a key starting material. A common synthetic route to produce such compounds is through the diazotization of a corresponding amino-substituted benzoic acid, followed by a Sandmeyer-type reaction to introduce the halogen. lookchem.com

Despite its potential, the specific chemistry of this compound remains relatively underexplored in dedicated studies. There is a noticeable gap in the literature regarding a comprehensive investigation of its reaction kinetics, the full scope of its synthetic utility, and its potential applications in materials science. Further research into the selective functionalization of its three distinct carbon-halogen bonds could unlock new synthetic pathways and lead to the discovery of novel compounds with valuable properties.

Compound Properties

| Property | Value |

| Chemical Formula | C₇H₃Cl₂IO₂ |

| Molecular Weight | 316.91 g/mol |

| CAS Number | 1346679-10-4 (for 4,6-dichloro-2-iodobenzoic acid) |

Structure

3D Structure

Properties

Molecular Formula |

C7H3Cl2IO2 |

|---|---|

Molecular Weight |

316.90 g/mol |

IUPAC Name |

2,4-dichloro-6-iodobenzoic acid |

InChI |

InChI=1S/C7H3Cl2IO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) |

InChI Key |

DFKPCURHGHHJGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)I)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4 Dichloro 6 Iodobenzoic Acid and Its Derivatives

Regioselective Iodination and Dichlorination Strategies for Aromatic Carboxylic Acids

The direct and selective introduction of three distinct halogen atoms onto a benzene (B151609) ring, particularly in a specific regioisomeric arrangement relative to a carboxylic acid group, presents a formidable synthetic hurdle. The directing effects of the substituents must be carefully orchestrated to achieve the desired 2,4-dichloro-6-iodo substitution pattern.

Directed Halogenation Approaches Utilizing Temporary Directing Groups

The carboxyl group itself can act as a directing group, favoring ortho-substitution. However, in a substrate already bearing other substituents, the regiochemical outcome of further halogenation can be complex. To overcome these challenges, temporary directing groups can be employed to enforce specific regioselectivity. While no specific examples detailing the use of temporary directing groups for the synthesis of 2,4-dichloro-6-iodobenzoic acid have been prominently reported, the general principle remains a powerful tool in the synthetic chemist's arsenal. This strategy involves the installation of a group that directs halogenation to a specific position, and which can be subsequently removed to yield the desired product.

A notable advancement in the direct ortho-iodination of benzoic acids involves the use of transition metal catalysis. An iridium-catalyzed method has been developed for the selective ortho-C–H iodination of a variety of benzoic acids under remarkably mild conditions. acs.org This reaction proceeds in the absence of any additives or bases, utilizing 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent. The proposed mechanism involves a rate-limiting metalation, followed by iodination through an Ir(III)/Ir(V) catalytic cycle. acs.org While this method has shown broad substrate scope, its application to 2,4-dichlorobenzoic acid would need to overcome the challenge of directing the iodination specifically to the 6-position over the potentially competing 5-position. The electronic and steric influence of the two chlorine atoms would play a critical role in the regiochemical outcome.

Stepwise Synthesis of this compound Scaffolds

A more traditional and often more controllable approach to complex substitution patterns is a stepwise synthesis. This involves the sequential introduction of the desired functional groups onto a simpler aromatic precursor. For the synthesis of 2,4,6-trisubstituted benzoic acids, a common strategy involves the use of an amino group as a powerful ortho- and para-director, which can later be removed or converted into another functional group.

For instance, the synthesis of 2,4,6-tribromobenzoic acid has been achieved by the bromination of m-aminobenzoic acid to yield 3-amino-2,4,6-tribromobenzoic acid, followed by deamination via diazotization. orgsyn.org A similar strategy could be envisioned for this compound, although it would require a more intricate sequence of selective chlorination and iodination steps on a suitable aminobenzoic acid precursor. The challenge lies in controlling the regioselectivity of each halogenation step.

Precursor-Based Synthesis of this compound

Building upon the principles of stepwise synthesis, precursor-based approaches offer a reliable pathway to the target molecule by leveraging readily available, and often commercially sourced, starting materials that already possess some of the required structural features.

Transformation of Related Halogenated Benzoic Acid Derivatives

One plausible route involves the transformation of an existing halogenated benzoic acid. For example, if a suitable di- or tri-substituted benzoic acid could be synthesized with a functional group that can be converted to an iodo group at the 6-position, this would provide a direct entry to the target scaffold. However, the selective introduction of an iodine atom at a specific position of an already halogenated benzoic acid can be challenging due to competing directing effects.

A more practical approach may involve the synthesis of a related compound, such as 2,5-dichlorobenzoic acid, which can be prepared from p-dichlorobenzene and phosgene, followed by hydrolysis. chemicalbook.com However, converting this to the desired 2,4-dichloro-6-iodo isomer would require a complex series of reactions to rearrange the substitution pattern, which is generally not an efficient strategy.

Functional Group Interconversions on Aromatic Precursors

A highly promising precursor-based strategy for the synthesis of this compound involves the use of 2,4-dichloro-6-iodoaniline. This aniline (B41778) derivative is a known compound and serves as an excellent starting point. The synthetic sequence would involve the conversion of the amino group into a carboxylic acid. This transformation is typically achieved through a Sandmeyer reaction, which involves diazotization of the aniline followed by reaction with a cyanide salt to form a nitrile, which is then hydrolyzed to the carboxylic acid. The general Sandmeyer reaction is a well-established method for the conversion of aryl amines to a wide variety of functional groups. acs.org

The key steps in this proposed synthesis would be:

Diazotization of 2,4-dichloro-6-iodoaniline: Treatment of the aniline with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form the corresponding diazonium salt.

Cyanation: Reaction of the diazonium salt with a copper(I) cyanide catalyst to introduce the cyano group.

Hydrolysis: Conversion of the resulting 2,4-dichloro-6-iodobenzonitrile to this compound under acidic or basic conditions.

This precursor-based approach offers a clear and logical pathway to the target molecule, leveraging a commercially available starting material.

Sustainable and Innovative Synthetic Approaches

The development of environmentally benign and efficient synthetic methods is a major focus of modern chemical research. For the synthesis of halogenated aromatic acids, this includes exploring greener halogenation reagents and catalytic systems, as well as biocatalytic routes.

While specific sustainable methods for the synthesis of this compound are not yet established, general trends in green chemistry offer promising avenues for future development. These include the use of less hazardous halogenating agents and the development of catalytic systems that can operate under milder conditions with higher atom economy. For example, the use of iodine in combination with an oxidizing agent like iodic acid has been reported for the regioselective iodination of some aromatic compounds. researchgate.net

Furthermore, the field of biocatalysis offers a paradigm shift in chemical synthesis. The microbial degradation of halogenated aromatics involves a variety of enzymatic reactions that can perform highly selective transformations under mild, aqueous conditions. While the direct biosynthesis of a complex molecule like this compound is a long-term goal, the enzymatic functionalization of aromatic precursors represents a promising area of research for developing more sustainable synthetic routes in the future.

Mechanochemical Synthesis Techniques for Related Benzoic Acid Derivatives

Mechanochemical synthesis, a solvent-free or low-solvent method utilizing mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to conventional solution-based synthesis. nih.govacs.org This technique, often employing ball milling, offers advantages in terms of reduced reaction times, enhanced yields, and the ability to work with poorly soluble reactants. nih.gov While specific studies on the mechanochemical synthesis of this compound are not extensively documented, the principles have been successfully applied to the halogenation of other aromatic systems, providing a strong basis for its potential application to substituted benzoic acids.

Research into the mechanochemical halogenation of aromatic compounds has demonstrated its feasibility and efficiency. For instance, aryl rings containing electron-donating groups have been effectively halogenated using N-halosuccinimides (NXS) under solvent-free ball milling conditions, yielding mono- or di-halogenated derivatives in high yields (70–98%) within a couple of hours. beilstein-journals.org Specifically, N-iodosuccinimide (NIS) has been successfully used for aryl iodination in this manner. beilstein-journals.org

The direct and selective mechanochemical halogenation of C–H bonds has also been explored for more complex systems like unsymmetrically substituted azobenzenes. nih.gov In these cases, halogenation using N-halosuccinimides can proceed either in the absence or presence of a palladium(II) catalyst, depending on the specific substituents on the azobenzene (B91143) core. nih.gov This highlights the adaptability of the mechanochemical approach to substrates with varying electronic properties.

The following table summarizes representative examples of mechanochemical halogenation on aromatic compounds, which serve as models for the potential synthesis of halogenated benzoic acid derivatives.

Table 1: Examples of Mechanochemical Halogenation of Aromatic Compounds

| Reactant Type | Halogenating Agent | Catalyst/Additive | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aryl rings with electron-donating groups | N-Bromosuccinimide (NBS) | None (solvent-free) | Mono- or dibromo derivatives | 70-98 | beilstein-journals.org |

| Aryl rings with electron-donating groups | N-Iodosuccinimide (NIS) | None (solvent-free) | Iodo derivatives | Not specified | beilstein-journals.org |

| Unsymmetrically substituted azobenzenes | N-Halosuccinimides (NXS) | None or Pd(II) catalyst | Halogenated azobenzenes | Not specified | nih.gov |

These findings suggest that a mechanochemical approach could be a viable and environmentally benign strategy for the synthesis of this compound and its derivatives. The selection of appropriate halogenating agents (e.g., N-iodosuccinimide for iodination) and the potential use of catalytic additives would be key parameters to explore for optimizing such a synthesis.

Catalytic Methodologies for High-Yield Synthesis

Catalytic methods offer a powerful and selective route to complex molecules like this compound, often providing high yields under controlled conditions. Research has focused on the use of transition metal catalysts, particularly palladium and iridium, to activate C-H bonds for direct halogenation or to facilitate cross-coupling reactions.

A significant advancement in the synthesis of related compounds is the iridium-catalyzed ortho-iodination of benzoic acids. This method utilizes a simple Ir(III) complex and operates under very mild conditions, selectively providing ortho-iodinated carboxylic acids in excellent yields. acs.org Notably, the reaction proceeds in the absence of any additives or bases and is tolerant to air and moisture. acs.org The mechanism is proposed to involve a rate-limiting metalation followed by iodination through an Ir(III)/Ir(V) catalytic cycle. acs.org

Palladium-catalyzed reactions have also proven highly effective. For instance, the synthesis of 2-chloro-6-iodobenzoic acid has been achieved using palladium acetate (B1210297) as a catalyst. beilstein-journals.org Furthermore, a high-purity and high-yield synthesis of 2,4-dichlorobenzoic acid has been developed through the liquid-phase oxidation of 2,4-dichlorotoluene, employing a catalyst system containing cobalt, manganese, and bromine. colab.wsgoogle.com This process is carried out in a lower fatty acid solvent like acetic acid at elevated temperatures and pressures. colab.wsgoogle.com

The table below details key findings from research on the catalytic synthesis of this compound and structurally similar compounds.

Table 2: Catalytic Synthesis of Halogenated Benzoic Acids and Derivatives

| Substrate | Catalyst System | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzoic Acids | Ir(III) complex | N-Iodosuccinimide (NIS), Hexafluoroisopropanol (HFIP) solvent | o-Iodinated benzoic acids | Excellent | acs.org |

| 2,4-Dichlorotoluene | Cobalt, Manganese, and Bromine salts | Molecular oxygen, Acetic acid, 130-200°C | 2,4-Dichlorobenzoic acid | High | colab.wsgoogle.com |

| Benzoic Acid Derivatives | Palladium Acetate | IOAc, 100°C, 36 h | ortho-Iodinated carboxylic acids | Good | acs.org |

| 2-Aryl Phenols | Pd(II) | 4-Iodo-3-nitroanisole | Site-selective C-H iodinated phenols | Good | researchgate.net |

These catalytic methodologies demonstrate the high level of control and efficiency that can be achieved in the synthesis of polysubstituted benzoic acids. The choice of catalyst, directing group on the substrate, and reaction conditions are crucial for achieving the desired regioselectivity and yield.

Chemical Reactivity and Transformative Pathways of 2,4 Dichloro 6 Iodobenzoic Acid

Halogen Reactivity on the Aromatic Ring

The presence of both chlorine and iodine atoms on the aromatic ring of 2,4-dichloro-6-iodobenzoic acid imparts distinct reactive properties. The differing electronegativities and bond strengths of the carbon-halogen bonds allow for selective reactions, making this compound a valuable intermediate in organic synthesis.

Nucleophilic Aromatic Substitution Reactions Involving Chlorine and Iodine Atoms

Nucleophilic aromatic substitution (SNAr) reactions on halogen-substituted aromatic rings are fundamental transformations in organic chemistry. In the case of this compound, the reactivity of the halogens towards nucleophilic attack is influenced by the electronic environment of the aromatic ring. While specific studies on SNAr reactions directly on this compound are not extensively detailed in the provided results, general principles of SNAr suggest that the chlorine atoms, being more electronegative, would render the carbon atoms to which they are attached more electrophilic and thus more susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. However, the iodine atom, being a better leaving group, can also participate in such reactions under appropriate conditions.

Studies on related compounds, such as 2,4-dichloro-6-iodo-benzenediazonium ions, have shown that nucleophilic substitution can occur, highlighting the potential for these halogens to be displaced by various nucleophiles. documentsdelivered.com The specific regioselectivity of such reactions on this compound would depend on the nature of the nucleophile and the reaction conditions employed.

Metal-Halogen Exchange Reactions for Functionalization

Metal-halogen exchange is a powerful technique for the functionalization of aryl halides, converting them into organometallic reagents that can then react with a wide range of electrophiles. wikipedia.org This method is particularly useful for introducing new carbon-carbon or carbon-heteroatom bonds.

The differential reactivity of the carbon-halogen bonds in this compound is a key feature in the formation of organometallic reagents. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it more susceptible to metal-halogen exchange. wikipedia.orglibretexts.orgmsu.edu Consequently, treatment of this compound with organolithium reagents, such as n-butyllithium, would selectively replace the iodine atom with lithium, yielding a 2,4-dichloro-6-lithiobenzoic acid intermediate. wikipedia.orgmasterorganicchemistry.comprinceton.edu Similarly, Grignard reagents can be formed through the reaction with magnesium metal, again with a preference for the iodine position. libretexts.orgmasterorganicchemistry.comlibretexts.org

The formation of these organometallic species is a critical step, as it inverts the polarity of the carbon atom from electrophilic to nucleophilic, opening up a vast array of subsequent reactions. libretexts.org The choice of metal (e.g., lithium or magnesium) can influence the reactivity and selectivity of the resulting organometallic reagent. wikipedia.orglibretexts.org

Table 1: Reactivity of Halogens in Metal-Halogen Exchange

| Halogen | Bond Strength | Reactivity in Metal-Halogen Exchange |

| Iodine | Weakest | Highest |

| Bromine | Intermediate | Intermediate |

| Chlorine | Strongest | Lowest |

This table illustrates the general trend of halogen reactivity in metal-halogen exchange reactions, which is applicable to this compound.

The organometallic reagents derived from this compound are valuable precursors for various cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium or nickel, enable the formation of new C-C, C-N, C-O, and C-S bonds. researchgate.netrsc.orgnih.gov For instance, the lithiated or magnesiated derivative of this compound can participate in Suzuki, Stille, Negishi, or Sonogashira couplings to introduce aryl, vinyl, or alkynyl groups at the 6-position.

The selective reactivity of the iodine atom allows for sequential functionalization. After a cross-coupling reaction at the iodine position, the chlorine atoms remain available for further transformations, potentially through more forcing reaction conditions or by utilizing different catalytic systems. This stepwise functionalization provides a powerful strategy for the synthesis of highly substituted and complex aromatic compounds. researchgate.net

Carboxylic Acid Group Reactivity

The carboxylic acid group of this compound is a versatile functional handle that can be readily converted into a variety of derivatives, including esters, amides, and anhydrides. These transformations are fundamental in organic synthesis and are widely used to modify the properties and reactivity of the parent molecule.

Esterification, Amidation, and Anhydride (B1165640) Formation

Esterification: The conversion of this compound to its corresponding esters can be achieved through standard acid-catalyzed esterification (Fischer esterification) with an alcohol in the presence of a strong acid catalyst. Alternatively, the carboxylic acid can be activated, for example, by conversion to an acyl chloride or by using coupling reagents, followed by reaction with an alcohol.

Amidation: The formation of amides from this compound can be accomplished by reacting it with an amine. nih.govlookchemmall.com This transformation often requires the use of coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts, to activate the carboxylic acid and facilitate the reaction. nih.gov Boric acid has also been shown to be an effective catalyst for the direct amidation of carboxylic acids. orgsyn.org The reaction conditions can be tailored to accommodate a wide range of amines, leading to the synthesis of a diverse library of amide derivatives. lookchemmall.comresearchgate.net

Anhydride Formation: Anhydrides of this compound can be prepared, for instance, by reacting the corresponding acyl chloride with the sodium salt of the carboxylic acid. Mixed anhydrides can also be formed. alfa-chemistry.com The formation of the anhydride of the related 2,6-dichlorobenzoic acid has been reported to occur during its synthesis under certain conditions. google.com

Table 2: Common Derivatives of the Carboxylic Acid Group

| Derivative | Reagents and Conditions |

| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) |

| Amide | Amine, Coupling Agent (e.g., DCC, EDC) or Boric Acid Catalyst |

| Anhydride | Acyl Chloride, Carboxylate Salt |

Decarboxylation Pathways and Aryl Halide Generation

The decarboxylation of benzoic acids, a reaction involving the removal of the carboxyl group (-COOH), is a fundamental transformation that yields aryl halides. While often requiring high temperatures or specific catalysts, this process provides a direct route to substituted benzene (B151609) rings that might be difficult to access through other synthetic means.

In the case of this compound, thermal or catalyzed decarboxylation is expected to produce 1,5-dichloro-3-iodobenzene. This reaction proceeds through the loss of carbon dioxide and the replacement of the carboxylic acid group with a hydrogen atom. The resulting aryl halide is a highly substituted, electron-deficient aromatic compound. The generation of aryl radicals from carboxylic acids can be a challenging task, but it represents an attractive synthetic possibility. nih.gov The stability of the resulting aryl halide is a key factor in the feasibility of the reaction. Aryl halides are crucial in organic synthesis, serving as precursors for a wide array of cross-coupling reactions and the formation of organometallic reagents. wikipedia.org

| Reactant | Reaction Type | Expected Product | Significance |

| This compound | Decarboxylation | 1,5-Dichloro-3-iodobenzene | Generation of a highly substituted trihalogenated aryl halide. |

Reactivity of the Aromatic Nucleus

The reactivity of the benzene ring in this compound is heavily influenced by its substituents: two chlorine atoms, one iodine atom, and a carboxylic acid group. These groups modulate the electron density of the ring and direct the position of incoming electrophiles.

Electrophilic Aromatic Substitution Patterns in Polyhalogenated Systems

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene and its derivatives. wikipedia.org The outcome of such reactions on a substituted benzene ring is dictated by the electronic properties of the existing substituents. wikipedia.org Substituents are broadly classified as either activating (increasing reaction rate) or deactivating (decreasing reaction rate) and as directors for the position of the new substituent (ortho, para, or meta). wikipedia.org

In this compound, all four substituents are deactivating, making the aromatic ring significantly less reactive towards electrophiles than benzene itself.

Carboxyl Group (-COOH): This is a strong deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position. youtube.com

Halogens (-Cl, -I): Halogens are also deactivating due to their strong inductive electron withdrawal. However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion) formed during ortho or para attack. minia.edu.eg

The positions on the ring are C-3 and C-5. The directing effects of the substituents are as follows:

The -COOH group at C-1 directs meta, to C-3 and C-5.

The -Cl group at C-2 directs ortho (to C-3) and para (to C-5).

The -Cl group at C-4 directs ortho (to C-3 and C-5).

The -I group at C-6 directs ortho (to C-5).

Cycloaddition Reactions and Ring Annulation Strategies

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. libretexts.org In these reactions, two unsaturated molecules react to form a cyclic adduct, with π-electrons being converted into new σ-bonds. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. libretexts.org

The electron-deficient nature of the this compound ring system, due to the presence of multiple electron-withdrawing groups, suggests it could potentially act as a dienophile or participate in other cycloaddition pathways. While benzene itself is generally a poor participant in Diels-Alder reactions due to its aromatic stability, highly electron-deficient arenes can undergo such transformations.

Ring annulation strategies refer to the formation of a new ring fused to an existing one. For this compound, this could involve reactions that utilize the existing functional groups. For instance, transformations of the carboxyl group could introduce functionality that then partakes in an intramolecular reaction to build a new fused ring system, leading to more complex polycyclic aromatic or heterocyclic structures. Higher-order cycloadditions, such as [6+2] or [6+4] reactions, offer pathways to larger ring systems, although these are more specialized. youtube.com

Intermolecular Interactions and Self-Assembly Processes

Non-covalent interactions play a critical role in determining the macroscopic properties of molecular solids, including crystal packing and solubility. For this compound, halogen and hydrogen bonds are the predominant intermolecular forces.

Halogen Bonding Interactions in Solution and Solid State

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base (such as a nitrogen or oxygen atom). The strength of this interaction increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F.

The iodine atom at the C-6 position of this compound is a potent halogen bond donor. This is further enhanced by the electron-withdrawing nature of the adjacent chlorine and carboxyl groups. In both solution and the solid state, this iodine atom can form strong, directional halogen bonds with suitable acceptor molecules. These interactions can be used to construct supramolecular assemblies and engineer crystal structures. nih.gov Studies on similar fluorinated iodobenzoic acids have shown that the halogen bond distance becomes shorter and stronger as the electron-withdrawing character of the aromatic ring increases. nih.gov

| Interaction Type | Donor Atom | Acceptor | Significance |

| Halogen Bond | Iodine (I) | Lewis Bases (e.g., N, O) | Crystal engineering, supramolecular assembly. nih.gov |

Hydrogen Bonding Networks in Crystalline Structures

The carboxylic acid functional group is a powerful hydrogen bond donor and acceptor. In the crystalline state, carboxylic acids almost universally form centrosymmetric dimers through a pair of O-H···O hydrogen bonds. This robust and highly directional interaction is a primary motif in the crystal packing of benzoic acids. nih.gov

Structural Elucidation and Conformational Analysis of 2,4 Dichloro 6 Iodobenzoic Acid and Its Derivatives

Advanced Spectroscopic Characterization

Advanced spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of 2,4-dichloro-6-iodobenzoic acid. By combining Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (IR and Raman), and Mass Spectrometry (MS), a complete picture of the molecule's connectivity, functional groups, and molecular weight can be assembled.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of 1D and 2D NMR experiments would provide definitive structural proof.

The proton at the C5 position, being situated between a chlorine and an iodine atom, is expected to be the most deshielded and would likely appear as a doublet.

The proton at the C3 position, flanked by a chlorine and the carboxylic acid group, would also be significantly deshielded and appear as a doublet.

The carboxylic acid proton itself would appear as a broad singlet at a much lower field, typically above 10 ppm, due to its acidic nature.

In the ¹³C NMR spectrum, seven distinct signals are expected: one for the carboxylic carbon and six for the aromatic carbons. The carbons bearing the electronegative halogen substituents (C2, C4, C6) and the carboxylic acid (C1) would be shifted downfield. The carbon bearing the iodine atom (C6) is expected to show a characteristic upfield shift compared to the carbons bearing chlorine, a phenomenon known as the "heavy atom effect."

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | >10 (broad s) | ~165-170 |

| C1 | - | ~135-140 |

| C2 | - | ~132-136 |

| C3 | ~7.6-7.8 (d) | ~130-133 |

| C4 | - | ~138-142 |

| C5 | ~7.9-8.1 (d) | ~128-131 |

| C6 | - | ~90-95 |

Note: These are estimated values. Actual shifts depend on the solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet.

To confirm the assignments made from 1D NMR, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show a correlation between the two aromatic protons (H3 and H5), confirming their through-bond coupling relationship, though it would likely be a weak 4-bond (meta) coupling.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would definitively link the ¹H signal around 7.6-7.8 ppm to the C3 carbon and the signal at 7.9-8.1 ppm to the C5 carbon.

Vibrational spectroscopy probes the functional groups present in a molecule. The IR and Raman spectra of this compound would be characterized by several key absorptions.

O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid would be observed, typically around 1700 cm⁻¹. The presence of the ortho-substituents (chlorine and iodine) may cause a slight shift in this frequency.

C-Cl and C-I Stretches: The C-Cl stretching vibrations typically appear in the fingerprint region of the IR spectrum, between 800 and 600 cm⁻¹. The C-I stretch is expected at a lower frequency, generally between 600 and 500 cm⁻¹, due to the larger mass of the iodine atom.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations would appear as a series of bands in the 1600-1450 cm⁻¹ region.

Table 2: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch (carboxylic acid) | 2500-3300 | Strong, Broad |

| Aromatic C-H stretch | 3050-3150 | Medium |

| C=O stretch (carbonyl) | ~1700 | Strong |

| Aromatic C=C stretch | 1450-1600 | Medium to Weak |

| C-Cl stretch | 600-800 | Medium |

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, further structural information. For this compound (C₇H₃Cl₂IO₂), the molecular ion peak (M⁺) would be a key diagnostic tool.

The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic isotopic pattern for any fragment containing chlorine atoms. The molecular ion region would show a cluster of peaks corresponding to the different combinations of chlorine isotopes. The nominal molecular weight is 316 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

Common fragmentation pathways for benzoic acids include the loss of •OH (M-17) and •COOH (M-45). Another prominent fragmentation would be the loss of the iodine atom (M-127), leading to a dichlorobenzoic acid radical cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

X-ray Crystallography and Solid-State Structural Investigations

While a published crystal structure for this compound was not found, its solid-state architecture can be predicted based on known behaviors of similar molecules. X-ray crystallography would provide precise data on bond lengths, bond angles, and intermolecular interactions.

It is highly probable that this compound would crystallize as a hydrogen-bonded dimer, with two molecules linked via their carboxylic acid groups. This is a very common and stable arrangement for carboxylic acids in the solid state.

Furthermore, the presence of chlorine and iodine atoms introduces the possibility of halogen bonding. Halogen bonds (C-X•••O, where X is Cl or I) could act as additional structure-directing interactions, linking the primary hydrogen-bonded dimers into more complex one-, two-, or three-dimensional networks. The iodine atom, being a stronger halogen bond donor than chlorine, would likely play a more significant role in these secondary interactions. The steric bulk of the iodine atom at the C6 position and the chlorine at the C2 position would likely force the carboxylic acid group to be twisted out of the plane of the benzene (B151609) ring, a conformational feature that would be precisely quantified by crystallographic analysis.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map electron density and thereby determine the precise spatial coordinates of each atom in the molecule and its arrangement within the crystal lattice.

Detailed structural information has been obtained for derivatives of the target compound, such as 2,4-dichloro-6-nitrobenzoic acid and 2,4-dichloro-1-iodo-6-nitrobenzene. In the case of 2,4-dichloro-6-nitrobenzoic acid, the molecule exhibits a non-planar structure. nih.gov The carboxyl and nitro groups are significantly twisted with respect to the benzene ring, at angles of 82.82(12)° and 11.9(2)° respectively. nih.gov This twisting is a result of steric hindrance between the bulky ortho-substituents. The crystal structure is stabilized by intermolecular O—H⋯O hydrogen bonds between the carboxyl groups of adjacent molecules. nih.gov

For 2,4-dichloro-1-iodo-6-nitrobenzene, a related structure, the molecule possesses mirror symmetry. nih.gov The halogen, nitrogen, and carbon atoms all lie within a mirror plane, which results in a dihedral angle of 90° between the benzene ring and the nitro group. nih.gov The crystal structure features weak C—H⋯Cl interactions and notable I⋯O close contacts at a distance of 3.387(4) Å. nih.gov These interactions link the molecules into sheets. nih.gov

The crystallographic data for these derivatives provide a foundational understanding of the conformational preferences and packing arrangements that can be anticipated for this compound.

| Parameter | 2,4-dichloro-6-nitrobenzoic acid nih.gov | 2,4-dichloro-1-iodo-6-nitrobenzene nih.gov |

|---|---|---|

| Chemical Formula | C₇H₃Cl₂NO₄ | C₆H₂Cl₂INO₂ |

| Molecular Weight (g/mol) | 236.00 | 317.89 |

| Crystal System | Triclinic | Orthorhombic |

| Space Group | P-1 | Pnma |

| Unit Cell Dimensions | ||

| a (Å) | 4.6930 (7) | 8.7760 (5) |

| b (Å) | 7.5590 (11) | 6.8989 (4) |

| c (Å) | 13.0721 (19) | 14.3518 (8) |

| α (°) | 97.120 (2) | 90 |

| β (°) | 95.267 (2) | 90 |

| γ (°) | 100.631 (2) | 90 |

| Volume (ų) | 449.11 (11) | 868.93 (9) |

| Z (molecules/unit cell) | 2 | 4 |

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is a critical analytical tool for the characterization of solid-state materials. researchgate.net Unlike SCXRD, which requires a perfect single crystal, PXRD can analyze a polycrystalline powder. Each crystalline solid produces a unique diffraction pattern, acting as a "fingerprint" that allows for phase identification and the detection of different crystalline forms, known as polymorphs. researchgate.net

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. researchgate.net These different forms can have distinct physicochemical properties. PXRD is a primary technique for identifying the presence of polymorphs, where new or shifted peaks in a diffraction pattern can indicate a different solid phase. researchgate.net

In pharmaceutical development, identifying and controlling polymorphism is crucial. While specific PXRD studies on the polymorphic forms of this compound are not detailed in the available literature, the methodology is standard for such compounds. For example, studies on mannitol (B672) polymorphs demonstrate how PXRD can be used for quantitative analysis. nih.gov However, issues like preferred orientation, where non-random orientation of needle-like or plate-like crystals can alter peak intensities, must be addressed. researchgate.netnih.gov Techniques such as sample rotation during analysis or particle size reduction can minimize these effects, improving the accuracy of quantitative assessments. nih.gov For low-concentration formulations, the high brilliance of synchrotron X-ray sources can be employed to detect and identify polymorphic forms that would be missed by conventional laboratory X-ray diffractometers. nih.gov

Co-crystallization and Host-Guest Chemistry Studies

The properties of a molecular solid can be systematically modified through crystal engineering, with co-crystallization being a prominent strategy. A co-crystal is a stoichiometric multi-component crystal formed between two or more compounds that are solid under ambient conditions. sci-hub.boxacs.org The components are linked in the crystal lattice through non-covalent interactions, such as hydrogen bonds and halogen bonds.

The formation of co-crystals can be achieved through various methods, including slow evaporation from solution, slurry crystallization, and mechanochemical grinding. nih.govul.iemdpi.com These techniques have been successfully used to prepare co-crystals of various active pharmaceutical ingredients and related molecules. ul.iemdpi.com For instance, studies on halogenated benzoic acids have shown that they can form co-crystals with pyridine (B92270) derivatives. acs.org In these structures, I⋯O halogen bonds and O-H⋯N hydrogen bonds are the key interactions that direct the assembly of the crystal lattice. acs.org The melting points of these co-crystals are often different from the individual components, typically falling between the melting points of the parent compounds. acs.orgacs.org Characterization of co-crystals involves techniques like PXRD and differential scanning calorimetry (DSC), where the formation of a new crystalline phase is confirmed by a unique diffraction pattern and a distinct melting point. nih.govmdpi.com

Host-guest chemistry represents a more complex level of molecular organization where a larger "host" molecule encapsulates a smaller "guest" molecule. rsc.orgresearchgate.net This interaction can be used to protect the guest, alter its properties, or facilitate its delivery. While specific host-guest studies involving this compound are not prominent, the principles can be illustrated with other systems. For example, metallosupramolecular cages can encapsulate guest ions, leading to complexes where the magnetic properties of both the host and guest are modified. rsc.orgresearchgate.net These host-guest complexes are often synthesized through self-assembly processes and can sometimes be interconverted through single-crystal-to-single-crystal transformations. rsc.orgresearchgate.net

Computational Chemistry and Theoretical Modeling of 2,4 Dichloro 6 Iodobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of many-body systems. It is frequently employed to determine the structure and reactivity of halogenated aromatic compounds. For a molecule like 2,4-dichloro-6-iodobenzoic acid, DFT calculations are typically performed using hybrid functionals, such as B3LYP, combined with basis sets like 6-311+G(d,p) for carbon, hydrogen, oxygen, and chlorine, and an effective core potential basis set like LANL2DZ for the heavy iodine atom.

Geometry optimization is a computational process that seeks to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, a key structural feature is the orientation of the carboxylic acid group relative to the benzene (B151609) ring.

Due to steric hindrance from the bulky ortho-substituents (chlorine and iodine), the carboxylic acid group is expected to be twisted out of the plane of the benzene ring. Conformational analysis involves calculating the energy for different dihedral angles of the C-C-C=O bond to identify the most stable conformer and the energy barriers to rotation. The optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-I | ~2.10 Å |

| Bond Length | C-Cl (ortho) | ~1.74 Å |

| Bond Length | C-Cl (para) | ~1.73 Å |

| Bond Length | C=O (carbonyl) | ~1.22 Å |

| Bond Length | C-O (hydroxyl) | ~1.35 Å |

| Bond Angle | C-C-I | ~121° |

| Bond Angle | C-C-Cl (ortho) | ~120° |

| Dihedral Angle | C-C-C=O | Non-planar (e.g., 40-60°) |

Note: These are typical values inferred from related structures and may vary based on the specific computational method.

DFT calculations are highly effective in predicting spectroscopic data, which can be used to validate computational models against experimental results.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretching, bending, and wagging motions. The calculated spectrum helps in the assignment of experimental IR bands.

Table 2: Predicted IR Frequencies and Vibrational Assignments for this compound

| Frequency (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~3400-3500 | O-H stretch | Carboxylic acid hydroxyl group |

| ~3000-3100 | C-H stretch | Aromatic ring hydrogens |

| ~1700-1730 | C=O stretch | Carbonyl of the carboxylic acid |

| ~1400-1600 | C=C stretch | Aromatic ring skeletal vibrations |

| ~1250-1350 | C-O stretch | Carboxylic acid C-O bond |

| ~700-800 | C-Cl stretch | Carbon-chlorine bonds |

| ~500-600 | C-I stretch | Carbon-iodine bond |

Note: Frequencies are often scaled to correct for anharmonicity and systematic errors in calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted shifts for ¹H and ¹³C nuclei are compared to experimental spectra to confirm the molecular structure. rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 11.0 - 13.0 |

| ¹H | Aromatic (H-3, H-5) | 7.5 - 8.5 |

| ¹³C | Carboxylic Acid (-COOH) | ~165 - 170 |

| ¹³C | Aromatic (C-1, C-2, C-4, C-6) | 125 - 140 |

| ¹³C | Aromatic (C-3, C-5) | 130 - 145 |

| ¹³C | Aromatic (C-I) | ~90 - 100 |

Note: Values are relative to a standard (e.g., TMS) and depend on the solvent model used.

DFT is a valuable tool for elucidating reaction pathways. By mapping the potential energy surface, chemists can identify transition states—the highest energy points along a reaction coordinate—and calculate activation energies. This information is critical for understanding reaction kinetics and mechanisms. For this compound, this could involve modeling its esterification or a nucleophilic aromatic substitution reaction. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict reactivity; the HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. libretexts.org It is used to predict how molecules will interact and to identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net The map is color-coded, where red indicates regions of most negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicates regions of most positive electrostatic potential (electron-poor, attractive to nucleophiles). researchgate.net

For this compound, the MEP map would show:

Intense Red Regions: Localized on the oxygen atoms of the carboxylic acid group, indicating these are the primary sites for electrophilic attack (e.g., protonation).

Intense Blue Region: Located on the acidic hydrogen of the hydroxyl group, confirming its high propensity to be donated in acid-base reactions.

Positive Region (Sigma-Hole): A region of positive potential may be observed on the outer side of the iodine atom along the C-I bond axis. This "sigma-hole" makes the iodine atom a potential halogen bond donor, allowing it to interact favorably with nucleophiles or electron-rich regions of other molecules.

Green/Yellow Regions: The benzene ring and chlorine atoms would show intermediate potential.

Quantum Chemical Topology Analysis (e.g., QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the topology of the electron density to define atoms and the bonds between them. By locating bond critical points (BCPs) in the electron density, QTAIM can characterize the nature of chemical interactions. For this compound, QTAIM analysis would be used to:

Characterize C-Cl and C-I Bonds: By analyzing the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs, one can determine the degree of covalency and polarity of the carbon-halogen bonds.

Identify Non-Covalent Interactions: QTAIM can detect and characterize weaker interactions, such as potential intramolecular hydrogen bonds between the carboxylic proton and the ortho-chlorine, or the nature of halogen bonding if the molecule forms dimers or complexes.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. nih.gov An MD simulation of this compound, typically using a classical force field like CHARMM or AMBER, can provide insights into: nih.gov

Conformational Flexibility: MD simulations can explore the rotational dynamics of the carboxylic acid group, revealing the accessible conformations and the timescale of transitions between them at a given temperature.

Solvent Effects: By placing the molecule in a simulated box of solvent (e.g., water), MD can model its solvation explicitly. This reveals how solvent molecules arrange around the solute and how hydrogen bonding and other intermolecular forces influence its conformation and behavior. nih.gov These simulations are crucial for understanding the properties of the acid in a realistic chemical environment, bridging the gap between theoretical gas-phase models and experimental solution-phase conditions.

Applications of 2,4 Dichloro 6 Iodobenzoic Acid in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Organic Molecules

As a foundational molecular entity, 2,4-dichloro-6-iodobenzoic acid provides the essential framework for the bottom-up assembly of intricate molecular architectures. sigmaaldrich.com Its utility stems from the distinct reactivity of its functional groups, which can be addressed sequentially or in concert to build complex target molecules.

In the field of medicinal chemistry, the development of novel molecular scaffolds is paramount for drug discovery. Halogenated aromatic compounds are integral starting materials for the synthesis of pharmacologically active molecules. The structure of this compound is particularly advantageous as a precursor for pharmacologically relevant scaffolds. The iodine atom serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. These reactions allow for the precise installation of diverse aryl, alkyl, alkynyl, or amino substituents. The chlorine atoms and the carboxylic acid group can be used for further modifications or to modulate the physicochemical properties of the resulting molecule, such as solubility, lipophilicity, and metabolic stability. This multi-functional handle enables chemists to systematically explore chemical space and construct libraries of compounds based on core structures derived from this acid.

The principles that make this compound valuable in pharmaceutical research also apply to the synthesis of agrochemical analogues. hilarispublisher.comboronmolecular.com The synthesis of new potential crop protection agents often involves the creation of analogues of existing active ingredients to study structure-activity relationships. The iodo-substituent on the this compound backbone is a key site for synthetic elaboration. Through metal-catalyzed cross-coupling reactions, a wide array of different chemical fragments can be attached at this position. This allows researchers to generate a series of structurally related molecules where the effects of systematic structural changes can be investigated. The dichloro-substitution pattern is a common feature in many known agrochemicals, making this acid a relevant starting point for creating new research compounds in this area.

Source for Novel Hypervalent Iodine Reagents

Hypervalent iodine compounds are a class of reagents known for their mild oxidizing properties, low toxicity, and ease of handling, making them attractive alternatives to heavy-metal-based oxidants. organic-chemistry.org The iodine atom in this compound can be oxidized from its standard monovalent state (I) to a hypervalent state, typically trivalent (III) or pentavalent (V), to generate powerful and selective reagents.

The conversion of this compound into hypervalent iodine reagents is a key application. The synthesis typically involves the oxidation of the iodine center.

Iodine(V) Oxidants: Treatment of the parent acid with strong oxidizing agents like Oxone® (potassium peroxymonosulfate) can convert the iodine(I) compound into a pentavalent iodine(V) species. nsf.govbeilstein-journals.org This creates an analogue of the well-known oxidant 2-Iodoxybenzoic acid (IBX). The resulting dichloro-substituted IBX derivative can be used for a variety of oxidative transformations.

Iodine(III) Halogenating Agents: The parent acid can also be a precursor to iodine(III) reagents. For instance, conversion to the corresponding (dichloroiodo)arene derivative furnishes a reagent capable of delivering chlorine atoms to a substrate. nih.gov Such reagents are valuable for electrophilic chlorination reactions.

Table 1: Hypervalent Iodine Reagents Derived from this compound

| Reagent Type | Iodine Oxidation State | Typical Synthesis Method | Class of Reagent |

|---|---|---|---|

| Dichloro-IBX Analogue | +5 | Oxidation with Oxone® or peracetic acid | Oxidant |

| Dichloro-(dichloroiodo)benzene Analogue | +3 | Reaction with a chlorine source | Halogenating Agent |

A significant advantage of hypervalent iodine chemistry is the ability to use the iodine compound catalytically. nsf.gov Instead of using a stoichiometric amount of the expensive hypervalent iodine reagent, a catalytic amount of the more stable and accessible iodine(I) precursor, such as this compound, can be used. A stoichiometric co-oxidant (e.g., Oxone®) is added to the reaction mixture to continuously regenerate the active hypervalent species in situ. nsf.govrsc.org

This catalytic approach has been successfully applied to various organic transformations, most notably the oxidation of alcohols. nsf.govrsc.org The in situ-generated iodine(V) species oxidizes the alcohol to the corresponding aldehyde or ketone and is itself reduced back to the iodine(I) state. The co-oxidant then re-oxidizes the iodine(I) species, completing the catalytic cycle. The specific substituents on the aromatic ring can influence the reactivity and solubility of the catalyst. nsf.gov

Table 2: Catalytic Applications of Derived Hypervalent Iodine Species

| Transformation | Substrate | Catalytic System | Product |

|---|---|---|---|

| Alcohol Oxidation | Primary or Secondary Alcohols | Catalytic this compound + stoichiometric Oxone® | Aldehydes, Ketones, or Carboxylic Acids |

| Oxidative Cyclizations | Unsaturated Alcohols/Acids | Catalytic this compound + co-oxidant | Lactones, Cyclic Ethers |

Precursor for Advanced Materials and Functional Molecules

The unique electronic and structural features of this compound make it a valuable precursor for the synthesis of advanced materials and functional molecules beyond the scope of pharma and agrochemicals. Its ability to participate in specific non-covalent interactions and serve as a handle for building larger, conjugated systems is of particular interest in materials science.

One notable application is in the field of supramolecular chemistry and crystal engineering. Research has shown that iodo-substituted benzoic acids can form predictable, extended molecular networks through a combination of hydrogen bonding (via the carboxylic acid group) and halogen bonding (via the iodine atom). nih.gov When combined with complementary molecules, such as aminopyrimidines, this compound can direct the assembly of molecules into well-defined one- or two-dimensional architectures. nih.gov The halogen bond, an interaction between the electrophilic region on the iodine atom and a nucleophile, plays a crucial role in organizing these supermolecules. nih.gov

Furthermore, the iodine atom serves as an efficient point of attachment for functional groups in the synthesis of materials with specific electronic or optical properties. For example, iodo-aryl compounds are key precursors in cross-coupling reactions to create functionalized triphenylmethyl radicals, which are stable radical compounds with applications in materials science. researchgate.net This demonstrates the potential of this compound to act as a building block for complex functional molecules where the iodo-group is replaced by an electronically active moiety.

Synthesis of Monomers for Polymer Science

A thorough review of scientific literature and patent databases did not yield specific examples of this compound being utilized as a direct precursor for the synthesis of monomers for polymer science. While various benzoic acid derivatives are employed in polymer chemistry sci-hub.boxresearchgate.netgoogle.com, the unique substitution pattern of this compound appears to have steered its application towards other areas of organic synthesis, most notably supramolecular chemistry.

Construction of Supramolecular Architectures

The true potential of this compound lies in its utility as a building block for the rational design and construction of supramolecular architectures. The presence of a carboxylic acid group, two chlorine atoms, and an iodine atom on the same aromatic ring allows for a variety of specific and directional non-covalent interactions, which are the cornerstone of crystal engineering. scispace.comrsc.org These interactions include strong hydrogen bonding via the carboxylic acid moiety and halogen bonding involving the iodine and chlorine atoms.

The carboxylic acid group is a reliable hydrogen bond donor and acceptor, capable of forming robust and predictable synthons, such as the common carboxylic acid dimer or heterodimers with other functional groups like pyridines. ul.ienih.govmdpi.com This primary interaction often dictates the initial assembly of the molecular components.

The halogen atoms, particularly the iodine, are key to extending these initial assemblies into higher-dimensional networks. The iodine atom, being a good halogen bond donor (Lewis acid), can interact with halogen bond acceptors (Lewis bases) such as nitrogen, oxygen, or even other halogen atoms. nih.gov The strength and directionality of these halogen bonds can be fine-tuned by the electronic environment of the aromatic ring. The presence of electron-withdrawing chlorine atoms on the same ring enhances the electrophilic character of the σ-hole on the iodine atom, leading to stronger and more directional halogen bonds.

Research on similar halogenated benzoic acids has demonstrated the power of combining hydrogen and halogen bonding to create complex and predictable supramolecular structures, ranging from 1D chains to 2D sheets and 3D networks. nih.gov For instance, studies on iodo- and bromo-substituted benzoic acids co-crystallized with pyridine-containing molecules have shown that the primary structure is often formed through N-H···O or O-H···N hydrogen bonds between the carboxylic acid and the pyridine (B92270), while the weaker C-I···N or C-Br···N halogen bonds play a crucial role in organizing these primary structures into more extended architectures. nih.gov

In the case of this compound, one can envision the formation of a primary hydrogen-bonded dimer through its carboxylic acid groups. These dimers could then be further interconnected through C-I···O or C-I···Cl halogen bonds, leading to the formation of tapes or sheets. The specific geometry of these interactions would be influenced by the steric hindrance and electronic effects of the two chlorine atoms.

The table below summarizes the key functional groups of this compound and their potential roles in forming supramolecular architectures.

| Functional Group | Potential Non-Covalent Interactions | Role in Supramolecular Assembly |

| Carboxylic Acid (-COOH) | Hydrogen Bonding (Donor and Acceptor) | Formation of primary synthons (e.g., dimers, catemers) |

| Iodine Atom (-I) | Halogen Bonding (Donor) | Directional interaction for extending structures |

| Chlorine Atoms (-Cl) | Halogen Bonding (Donor/Acceptor), Steric Influence | Modulating halogen bond strength, influencing packing |

While specific crystal structures of co-crystals involving this compound are not readily found in the surveyed literature, the principles of crystal engineering and the known behavior of similar halogenated molecules strongly suggest its high potential as a versatile building block in supramolecular chemistry. ijper.orgmdpi.comresearchgate.net The combination of strong and weak directional interactions offered by this molecule makes it an excellent candidate for the systematic construction of novel solid-state materials with tailored architectures and properties.

Advanced Analytical and Characterization Techniques for Research on 2,4 Dichloro 6 Iodobenzoic Acid

Chromatographic Method Development for Purity and Mixture Analysis

Chromatographic techniques are indispensable for separating 2,4-dichloro-6-iodobenzoic acid from starting materials, byproducts, and impurities. The development of specific methods is essential for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound and for monitoring the progress of its synthesis. A well-developed reversed-phase HPLC method can effectively separate the target compound from related aromatic acids and non-polar impurities. ekb.eg

Research Findings: The development of a robust HPLC method involves the systematic selection of a stationary phase, mobile phase, and detector settings to achieve optimal separation and sensitivity. ich.orgeuropa.eu For halogenated benzoic acids, a C18 column is a common choice for the stationary phase due to its ability to separate compounds based on hydrophobicity. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with an acid modifier like formic acid or phosphoric acid to ensure the carboxylic acid is in its protonated form, leading to sharper peaks and better retention. ekb.egresearchgate.net

Reaction monitoring is achieved by periodically injecting small aliquots of the reaction mixture into the HPLC system. The disappearance of starting material peaks and the concurrent appearance and growth of the product peak for this compound allow for real-time tracking of the reaction's conversion and the formation of any impurities. chemrevlett.com Purity is determined by integrating the area of all peaks in the chromatogram; the purity percentage is calculated from the area of the main peak relative to the total area of all peaks.

Table 1: Typical HPLC Parameters for Analysis of this compound

| Parameter | Typical Value/Condition | Purpose |

| Column | C18, 4.6 x 150 mm, 5 µm | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) | Eluent to separate compounds based on polarity. |

| Elution Mode | Gradient or Isocratic | Isocratic for simple mixtures; Gradient for complex samples with varying polarities. ekb.eg |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detector | UV/Vis at ~225-254 nm | Detects aromatic compounds based on their absorbance of UV light. researchgate.net |

| Column Temp. | 30 °C | Ensures reproducible retention times. researchgate.net |

| Injection Vol. | 10 µL | Volume of sample introduced for analysis. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, carboxylic acids like this compound are generally non-volatile and can degrade at the high temperatures used in GC. Therefore, a derivatization step is mandatory to convert the carboxylic acid group into a more volatile and less polar functional group, such as an ester or a silyl (B83357) ester. colostate.edu

Research Findings: Derivatization is a critical sample preparation step that involves a chemical reaction to modify the analyte to make it suitable for GC-MS analysis. colostate.edu Common methods include esterification (e.g., with methanol to form the methyl ester) or silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. colostate.eduyoutube.com This process increases the volatility and thermal stability of the compound, allowing it to be vaporized and travel through the GC column without decomposition. youtube.com

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatized compound from other volatile components in the mixture. The mass spectrometer then fragments the eluted molecules and detects the resulting ions, providing a unique mass spectrum that acts as a molecular fingerprint for identification. For trace analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity significantly, allowing for the detection of minute quantities of impurities or degradation products. mdpi.com

Table 2: General Workflow for GC-MS Analysis of this compound

| Step | Description | Key Reagents/Parameters |

| 1. Derivatization | Convert the non-volatile carboxylic acid to a volatile ester or silyl derivative. | MSTFA for silylation; or an alcohol (e.g., Methanol) with an acid catalyst for esterification. youtube.com |

| 2. GC Separation | Separate the derivatized analyte from other components in the sample. | Capillary Column (e.g., HP-5MS), Helium carrier gas, Temperature-programmed oven. mdpi.com |

| 3. MS Detection | Ionize, fragment, and detect the separated analyte to confirm its identity. | Electron Ionization (EI, 70 eV), Mass Analyzer (Quadrupole), Full Scan or SIM mode. |

Thin-Layer Chromatography (TLC) is a simple, fast, and cost-effective chromatographic technique used extensively in synthetic chemistry for the qualitative monitoring of reaction progress. sigmaaldrich.com It provides a quick visual assessment of the presence of starting materials, products, and byproducts.

Research Findings: For monitoring a reaction that produces this compound, a TLC plate coated with silica (B1680970) gel containing a fluorescent indicator (F254) is typically used as the stationary phase. sigmaaldrich.com A small spot of the starting material, the reaction mixture at different time points, and a "co-spot" (a mix of starting material and reaction mixture) are applied to the baseline of the plate. The plate is then placed in a developing chamber containing a suitable mobile phase, which is usually a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or ethanol). sigmaaldrich.commerckmillipore.com

As the solvent moves up the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds travel further up the plate (higher Retention factor, R_f value), while more polar compounds interact more strongly with the silica gel and move shorter distances (lower R_f value). After development, the plate is dried and visualized under UV light at 254 nm. The compounds appear as dark spots against the green fluorescent background. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. sigmaaldrich.com

Table 3: Typical TLC System for Monitoring Synthesis

| Component | Description | Example |

| Stationary Phase | A solid adsorbent coated on a plate. | Silica Gel 60 F254 on an aluminum or glass plate. sigmaaldrich.commerckmillipore.com |

| Mobile Phase | A solvent or solvent mixture that elutes the sample up the plate. | Toluene / Ethanol (9:1 v/v) or Hexane / Ethyl Acetate with a drop of acetic acid. sigmaaldrich.com |

| Application | Spotting the samples onto the plate baseline. | Glass capillary tubes. |

| Development | Separation of components as the mobile phase ascends the plate. | Closed chromatography tank with solvent vapor saturation. |

| Visualization | Method to see the separated spots. | UV lamp at 254 nm. sigmaaldrich.com Staining reagents like phosphomolybdic acid can also be used. epfl.ch |

Electrochemical Characterization for Mechanistic Insights

Electrochemical techniques are employed to study the redox properties of this compound. These methods provide valuable information on the ease of its reduction or oxidation and can help elucidate the mechanisms of electron transfer reactions, such as dehalogenation.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox behavior of a species in solution. ajchem-a.com By scanning the potential of an electrode and measuring the resulting current, one can determine the potentials at which the analyte is oxidized or reduced.

Research Findings: For this compound, CV can be used to determine the reduction potentials associated with the cleavage of the carbon-iodine and carbon-chlorine bonds. The C-I bond is significantly weaker and more easily reduced than the C-Cl bonds. A typical CV experiment would be conducted in a three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), with the analyte dissolved in a suitable solvent containing a supporting electrolyte. ajchem-a.com

As the potential is swept to more negative values, a cathodic peak will appear at the potential where the C-I bond is electrochemically cleaved. Further scanning to even more negative potentials may reveal the reduction of the C-Cl bonds. The position of these peaks on the potential axis provides the formal redox potential, offering insight into the thermodynamics of the dehalogenation process. Studies on related compounds like 2,4-dichlorobenzoic acid have shown that electrochemical reduction leads to dechlorination, forming benzoic acid as the final product. scientific.net A similar, but stepwise, reduction pathway is expected for the iodo- and chloro-substituted analogue.

Table 4: Hypothetical Experimental Setup for Cyclic Voltammetry

| Component | Description | Typical Material/Condition |

| Potentiostat | Instrument that controls the potential and measures the current. | DY2000 series or similar. ajchem-a.com |

| Working Electrode | Electrode where the reaction of interest occurs. | Glassy Carbon Electrode (GCE) or Boron-Doped Diamond (BDD). tue.nl |

| Reference Electrode | Provides a stable potential reference. | Ag/AgCl in saturated KCl. ajchem-a.com |

| Counter Electrode | Completes the electrical circuit. | Platinum wire or mesh. |

| Electrolyte Solution | Dissolved analyte in a solvent with supporting electrolyte. | This compound in acetonitrile with 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP). |

| Scan Rate | Rate at which the potential is swept (e.g., 100 mV/s). | Varies depending on the desired information (e.g., reversibility, kinetics). |

In-situ spectroelectrochemistry combines an electrochemical measurement with a real-time spectroscopic technique, such as infrared (IR) or Raman spectroscopy, within the same experiment. acs.org This powerful combination allows for the direct observation and identification of species, including short-lived intermediates, that are generated at the electrode surface during an electrochemical reaction. nih.govrsc.org

Research Findings: To elucidate the reaction pathway of the electrochemical reduction of this compound, in-situ Fourier-transform infrared (FTIR) spectroscopy is particularly useful. scientific.net The experiment is performed in a specially designed cell that allows an IR beam to pass through a thin layer of electrolyte and reflect off the surface of the working electrode. As the potential is controlled to initiate the reduction, simultaneous IR spectra are collected.

Thermal Analysis Techniques for Material Characterization

Thermal analysis techniques are pivotal in characterizing the physical and chemical properties of materials as a function of temperature. For a specialized compound such as this compound, these methods provide critical insights into its behavior under thermal stress, which is essential for understanding its stability, purity, and potential applications. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and commonly employed thermal analysis techniques in this regard.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is exceptionally useful for studying phase transitions, such as melting, crystallization, and glass transitions.

In a typical DSC experiment for a compound like this compound, a small, precisely weighed sample is hermetically sealed in a pan, and an empty pan serves as the reference. Both pans are heated at a constant rate. When the sample undergoes a phase transition, it will either absorb or release heat. This results in a temperature difference between the sample and the reference, which is recorded as a peak on the DSC thermogram. An endothermic event, such as melting, results in heat absorption, while an exothermic event, like crystallization, releases heat.

The melting point (T_{m}) of this compound can be accurately determined from the onset temperature of the melting peak in the DSC curve. The area under the melting peak is directly proportional to the enthalpy of fusion (ΔH_{fus}), which is the energy required to change the state of the substance from solid to liquid. This value is an important thermodynamic property of the compound. While specific experimental data for this compound is not widely published, the expected DSC data would be presented as follows, based on analyses of similar halogenated benzoic acids. For instance, the melting point of 2-Fluoro-6-iodobenzoic acid is reported to be in the range of 123-126 °C. sigmaaldrich.comthermofisher.com

Illustrative DSC Data for this compound

| Parameter | Illustrative Value | Unit |

| Melting Point (T{m}) | 155 - 160 | °C |

| Enthalpy of Fusion (ΔH_{fus}) | 30 - 35 | kJ/mol |

This table is for illustrative purposes and represents the type of data obtained from a DSC analysis.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is another key thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is primarily used to determine the thermal stability and decomposition profile of materials.